Cyanine3 carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H36N2O2 |

|---|---|

分子量 |

456.6 g/mol |

IUPAC 名称 |

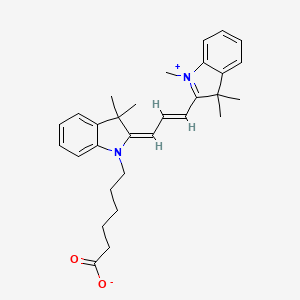

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate |

InChI |

InChI=1S/C30H36N2O2/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34/h8-11,13-19H,6-7,12,20-21H2,1-5H3 |

InChI 键 |

IHSIYGGLCITSPM-UHFFFAOYSA-N |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |

产品来源 |

United States |

Foundational & Exploratory

The Photophysical Profile of Cyanine3 Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Cyanine3 (Cy3) carboxylic acid, a widely utilized orange-fluorescent dye in biological and biomedical research. This document details the dye's spectral characteristics, quantum efficiency, and fluorescence lifetime. Furthermore, it outlines the experimental methodologies for the characterization of these properties and presents a general workflow for the bioconjugation of Cy3 carboxylic acid to proteins.

Core Photophysical Properties

Cyanine3 carboxylic acid is a bright and photostable fluorophore belonging to the cyanine (B1664457) dye family.[1] Its fluorescence is largely insensitive to pH in the range of 4 to 10, making it suitable for a variety of biological applications.[1] The photophysical properties of Cy3 carboxylic acid and its sulfonated analog, Sulfo-Cyanine3 carboxylic acid, are summarized in the tables below. The addition of sulfo groups enhances the water solubility of the dye.

This compound (Non-Sulfonated)

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~555 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.04 - 0.31 | [5] |

| Solubility | Good in organic solvents (DMF, DMSO), poorly soluble in water | [] |

Sulfo-Cyanine3 Carboxylic Acid

| Property | Value | Reference |

| Excitation Maximum (λabs) | ~555 nm | [2] |

| Emission Maximum (λem) | ~569 nm | [2] |

| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.15 | |

| Solubility | Good in water, DMSO | [4] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments. The following sections provide detailed methodologies for these procedures.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or DMSO)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Protocol:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. Further dilute the stock solution to obtain a final concentration with an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to measure the absorbance of the sample solution over a wavelength range of approximately 400 nm to 650 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

Identify the wavelength at which the maximum absorbance occurs (λabs).

-

-

Emission Spectrum Measurement:

-

Transfer the sample solution to a clean quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength to the determined λabs.

-

Scan the emission spectrum over a wavelength range starting from approximately 10-20 nm above the excitation wavelength to about 750 nm.

-

Identify the wavelength at which the maximum fluorescence intensity is observed (λem).

-

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of this compound at a specific wavelength.

Protocol: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where:

-

A is the absorbance at the λabs.

-

c is the molar concentration of the dye.

-

l is the path length of the cuvette (typically 1 cm).

-

Prepare a series of dilutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the λabs.

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting line will be the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To measure the efficiency of fluorescence emission of this compound relative to a known standard.

Materials:

-

This compound solution

-

A fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95) that absorbs at a similar wavelength to the sample.

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Protocol:

-

Sample and Standard Preparation: Prepare dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the average time the this compound molecule spends in the excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[7]

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to the λabs of Cy3.

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

-

TCSPC electronics.

Protocol:

-

A pulsed light source excites the sample.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ). The fluorescence lifetime of cyanine dyes is typically in the range of nanoseconds and can be influenced by the local environment.[8][9]

Experimental Workflows and Signaling Pathways

This compound is a non-activated form of the dye. For bioconjugation, it typically needs to be activated, for example, by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on proteins.[3] The following diagram illustrates a general workflow for labeling a protein with Cyanine3.

Caption: General workflow for protein labeling with Cyanine3.

Cyanine3-labeled biomolecules are extensively used in various fluorescence-based applications. A common application is in Förster Resonance Energy Transfer (FRET) studies, where Cy3 can act as a donor or acceptor to probe molecular interactions and conformational changes.

References

- 1. Cy3 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 3. lifetein.com [lifetein.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

Core Properties of Cy3 Carboxylic Acid and its Analogs

An In-Depth Technical Guide to the Molar Extinction Coefficient of Cy3 Carboxylic Acid

For researchers, scientists, and professionals in drug development, precise quantification of labeling reagents is paramount for the accuracy and reproducibility of experimental results. Cyanine3 (Cy3) carboxylic acid, a bright and photostable fluorescent dye, is widely used for labeling biomolecules such as proteins, peptides, and nucleic acids.[1][2][3] A critical parameter for its use is the molar extinction coefficient (ε), which relates a substance's absorbance to its concentration and is essential for accurate quantification. This guide provides a comprehensive overview of the molar extinction coefficient of Cy3 carboxylic acid, its variants, and a detailed protocol for its experimental determination.

Cy3 carboxylic acid is an orange-fluorescent dye that is insensitive to pH over a wide range (pH 4 to 10).[4][5] It is available in both non-sulfonated and sulfonated forms, which differ primarily in their water solubility. The non-sulfonated version has good solubility in organic solvents like DMF and DMSO but is poorly soluble in water, while the sulfonated version (sulfo-Cyanine3 carboxylic acid) is readily soluble in aqueous buffers.[6][7][8]

Quantitative Spectroscopic Data

The key spectroscopic properties of Cy3 carboxylic acid and its common analogs are summarized below. These values are crucial for calibrating instrumentation and calculating the degree of labeling in bioconjugation experiments.

| Property | Cy3 Carboxylic Acid | sulfo-Cyanine3 Carboxylic Acid | Cy3.5 Carboxylic Acid |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹[4][5][7][9] | 162,000 cm⁻¹M⁻¹[8] | 116,000 cm⁻¹M⁻¹[10] |

| Excitation Maximum (λabs) | 555 nm[4][5][7] | 548 nm[8] | 576 nm / 591 nm[10][11] |

| Emission Maximum (λem) | 570 nm / 572 nm[4][5][6][7] | 563 nm[8] | 603 nm / 604 nm[10][11] |

| Fluorescence Quantum Yield (Φ) | 0.31[6][7] | 0.1[8] | 0.35[10][12] |

| Solubility | Organic Solvents (DMF, DMSO)[7] | Water, DMF, DMSO[8] | Organic Solvents (DMF, DMSO)[10] |

Experimental Protocol: Determination of the Molar Extinction Coefficient

The molar extinction coefficient is determined experimentally using spectrophotometry and the Beer-Lambert Law.[13] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Beer-Lambert Law: A = εlc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the substance (in M)

Materials and Equipment

-

Cy3 carboxylic acid powder

-

Appropriate solvent (e.g., DMSO for standard Cy3, deionized water or PBS for sulfo-Cy3)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or appropriate cuvettes with a 1 cm path length

Methodology

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small amount (e.g., 1-5 mg) of the Cy3 carboxylic acid powder using an analytical balance.

-

Dissolve the powder in a precise volume of the chosen solvent (e.g., 1 mL) in a volumetric flask to create a concentrated stock solution. The solvent should be selected based on the dye's solubility and compatibility with the intended application.[14] Note that the extinction coefficient can be solvent-dependent.[14]

-

Calculate the exact molar concentration of this stock solution using the known molecular weight of the dye.

-

-

Preparation of Serial Dilutions:

-

Perform a series of precise serial dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Ensure the concentration range is chosen so that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the known absorption maximum of Cy3 (around 555 nm).

-

Use the same solvent that the dye is dissolved in as a blank to zero the spectrophotometer.

-

Measure the full absorbance spectrum for each dilution to identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance of each standard solution at this determined λmax.

-

-

Data Analysis and Calculation:

-

Create a plot of absorbance at λmax (y-axis) versus the molar concentration (x-axis) for the prepared standards.

-

Perform a linear regression on the data points. The data should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

-

According to the Beer-Lambert equation (A = εlc), when the path length (l) is 1 cm, the slope of the line is equal to the molar extinction coefficient (ε).[15]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient.

Caption: Experimental workflow for molar extinction coefficient determination.

Applications in Research and Development

An accurate molar extinction coefficient for Cy3 carboxylic acid is essential for numerous applications:

-

Bioconjugation: Calculating the degree of labeling (DOL) when conjugating the dye to antibodies, proteins, or oligonucleotides.

-

Quantitative Fluorescence Imaging: Calibrating fluorescence intensity to the number of labeled molecules in cellular and tissue imaging.[1]

-

Quality Control: Verifying the concentration of dye solutions and labeled conjugates.

-

FRET Studies: Precise quantification of donor and acceptor fluorophores is critical for Förster Resonance Energy Transfer experiments.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 10. Cy3.5 carboxylic acid, 1144107-79-8 | BroadPharm [broadpharm.com]

- 11. Cy3.5 carboxylic acid | Fluorescent Dye | MedChemExpress [medchemexpress.eu]

- 12. lumiprobe.com [lumiprobe.com]

- 13. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

Quantum Yield of Cyanine3 Carboxylic Acid in Aqueous Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Cyanine3 (Cy3) carboxylic acid in aqueous buffer environments. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of this critical photophysical parameter, including quantitative data, experimental methodologies, and factors influencing its value.

Introduction to Cyanine3 and its Quantum Yield

Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, widely utilized in biological and biomedical research for labeling nucleic acids, proteins, and other biomolecules.[1] Its popularity stems from a high molar extinction coefficient and fluorescence emission in the visible spectrum, making it suitable for various applications, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and microarrays.

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in experimental assays. The quantum yield of cyanine dyes, including Cy3, is known to be highly sensitive to their local environment. Factors such as solvent viscosity, temperature, and conjugation to biomolecules can significantly alter their fluorescence efficiency.[2]

Quantitative Data Summary

The quantum yield of Cyanine3 carboxylic acid and its derivatives can vary in aqueous buffers. The following table summarizes the reported quantum yield values for Cy3 and its related forms in different aqueous environments. It is important to note that variations in experimental conditions, such as buffer composition and temperature, can lead to different quantum yield values.

| Compound | Quantum Yield (Φ) | Buffer/Solvent Condition |

| Cyanine3 (General) | 0.15 | Phosphate-Buffered Saline (PBS) |

| Cyanine3 (General) | 0.04 | Non-viscous aqueous solutions |

| This compound | 0.31 | Not Specified |

| Sulfo-Cyanine3 carboxylic acid | 0.1 | Aqueous Buffer |

| Cyanine3 conjugated to DNA | 0.24 | 3x SSC buffer |

Factors Influencing the Quantum Yield of Cyanine3 in Aqueous Buffer

The fluorescence quantum yield of Cyanine3 is not an intrinsic constant but is heavily influenced by its molecular environment. Understanding these factors is critical for the design and interpretation of fluorescence-based experiments.

-

Solvent Viscosity: A primary non-radiative decay pathway for cyanine dyes is cis-trans isomerization of the polymethine bridge.[3] In more viscous environments, this isomerization is restricted, leading to a significant increase in the fluorescence quantum yield.[4]

-

Conjugation to Biomolecules: Covalent attachment of Cy3 to macromolecules such as DNA or proteins can restrict its conformational freedom, similar to an increase in viscosity. This often results in a higher quantum yield compared to the free dye in solution.[5]

-

pH: The fluorescence of Cyanine3 dyes is generally stable over a wide pH range. Studies have shown that the fluorescence intensity of Cy3 and sulfo-Cy3 remains nearly constant from pH 3.5 to 8.3.[6]

-

Temperature: An increase in temperature can lead to a decrease in quantum yield by promoting non-radiative decay pathways, including internal conversion and photoisomerization.

Experimental Protocol for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield (Φₓ) of a sample is calculated using the following equation, by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φₛₜ) with a known quantum yield:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

When the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) becomes 1 and can be omitted.

Materials

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Appropriate solvent for the standard

Step-by-Step Procedure

-

Selection of a Reference Standard: Choose a standard that absorbs and emits in a similar spectral region to Cyanine3. Rhodamine 6G is a common choice. The quantum yield of the standard should be well-documented.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired aqueous buffer.

-

Prepare a stock solution of the quantum yield standard in the appropriate solvent (e.g., ethanol for Rhodamine 6G).

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the this compound and the standard.

-

The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength for each solution. This wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that instrumental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

For each spectrum, integrate the area under the emission curve to obtain the total fluorescence intensity.

-

For both this compound and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Perform a linear regression for each data set to obtain the slope (gradient) of the line.

-

Using the equation provided in the "Principle" section, calculate the quantum yield of this compound.

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for determining the fluorescence quantum yield of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

Solubility of Cyanine3 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Cyanine3 carboxylic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this non-sulfonated fluorescent dye is critical for its effective use in various applications, including biomolecule labeling, calibration, and as a control fluorophore. This document presents quantitative solubility data, detailed experimental protocols for dissolution, and a logical workflow for preparing solutions.

Core Data Presentation: Solubility Overview

The solubility of this compound varies significantly between the polar aprotic solvent DMSO and water. This difference is primarily due to the non-sulfonated nature of the molecule, which limits its aqueous solubility.[1][2][3] For applications requiring high aqueous concentrations, the sulfonated version, sulfo-Cyanine3 carboxylic acid, offers a significant advantage.

| Compound | Solvent | Solubility | Molar Concentration |

| This compound | DMSO | Soluble[1][2][3] | Not specified |

| Water | Poorly soluble (1.8 g/L)[1][2] | 4.0 mM[1][2] | |

| sulfo-Cyanine3 carboxylic acid | DMSO | Well soluble (360 g/L)[4] | 0.55 M[4] |

| Water | Well soluble (360 g/L)[4] | 0.55 M[4] |

Experimental Protocols

Dissolving Non-Sulfonated this compound

The low aqueous solubility of non-sulfonated this compound necessitates the use of an organic co-solvent for the preparation of aqueous working solutions, particularly for applications like biomolecule labeling.

Objective: To prepare a stock solution of this compound in DMSO and a final working solution in an aqueous buffer.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., PBS, TRIS)

-

Vortex mixer

-

Microcentrifuge

Protocol for Preparing a DMSO Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

-

Vortex the solution thoroughly until the dye is completely dissolved. A brief centrifugation may be necessary to collect all the solution at the bottom of the vial.

-

Store the DMSO stock solution at -20°C, protected from light.

Protocol for Preparing an Aqueous Working Solution for Labeling:

-

Thaw the DMSO stock solution of this compound.

-

To your aqueous solution containing the biomolecule to be labeled (e.g., protein, peptide, or amino-labeled DNA), add the this compound stock solution.[5]

-

The final concentration of the organic co-solvent (DMSO) in the reaction mixture should be between 5% and 20% to ensure the dye remains in solution during the conjugation reaction.[5][6] It is crucial to add the dye solution to the aqueous buffer and not the other way around to prevent precipitation.[5]

-

Proceed with the conjugation reaction according to your specific protocol. The dye is expected to react with the target molecule before it has a chance to precipitate.[5]

Visualization of the Dissolution Workflow

The following diagram illustrates the recommended workflow for preparing an aqueous solution of non-sulfonated this compound for experimental use.

References

A Technical Guide to the Storage and Stability of Cyanine3 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the storage and stability of Cyanine3 (Cy3) carboxylic acid, a widely utilized fluorescent dye in biological and pharmaceutical research. Understanding these parameters is essential for ensuring the integrity, reproducibility, and accuracy of experimental results. This document synthesizes available data on storage conditions, stability in various environments, and recommended analytical methodologies for assessing its purity and degradation.

Storage Conditions

Proper storage is paramount to maintaining the chemical and fluorescent integrity of Cyanine3 carboxylic acid. Both the solid form and solutions of the dye are susceptible to degradation if not stored under optimal conditions.

Solid Form

When stored as a solid, typically a powder, this compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. The following table summarizes the recommended storage conditions for the solid dye.

| Parameter | Recommended Condition | Duration | Reference(s) |

| Temperature | -20°C | Up to 24 months | [1] |

| Light Exposure | In the dark; avoid prolonged exposure to light | [1] | |

| Atmosphere | Desiccated environment | [1] | |

| Transportation | Ambient temperature | Up to 3 weeks | [1] |

In Solution

The stability of this compound in solution is dependent on the solvent, concentration, temperature, and light exposure. Stock solutions are typically prepared in high-quality, anhydrous organic solvents.

| Parameter | Recommended Condition | Reference(s) |

| Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | [1][2][3] |

| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. Avoid repeated freeze-thaw cycles. | |

| Light Exposure | Store in the dark. Use amber vials or wrap containers in aluminum foil. | [1] |

Stability Profile

The stability of this compound can be influenced by several factors, including temperature, light, and pH.

Thermal Stability

A recent study on the thermal truncation of heptamethine cyanines to pentamethine (Cy5) and trimethine (Cy3) cyanines suggests that the polymethine chain can be susceptible to shortening at elevated temperatures, particularly in the presence of bases and nucleophiles.[4]

Photostability

Cyanine3 is known to have moderate photostability.[5] Upon exposure to light, particularly high-intensity light sources used in fluorescence microscopy, the dye can undergo photobleaching, leading to an irreversible loss of fluorescence. The photobleaching process is complex and can be influenced by the local environment, including the presence of oxygen and reducing or oxidizing agents.

The fluorescence quantum yield of Cy3 in aqueous solution is approximately 0.04, which is relatively low.[6] This is partly due to photoisomerization, a reversible process that can lead to a non-fluorescent or weakly fluorescent state.[7] The photobleaching lifetime of Cy3 can be extended by using photoprotective agents or by optimizing the imaging conditions.[5]

pH Stability

The fluorescence of Cyanine3 and its sulfonated form, sulfo-Cyanine3, has been shown to be stable over a wide pH range. Studies indicate that the fluorescence intensity remains nearly constant from approximately pH 3 to 10. This makes Cy3 carboxylic acid a robust fluorophore for applications in various biological buffers.

Solubility

The solubility of this compound is a critical factor for its handling and application. The non-sulfonated form exhibits different solubility characteristics compared to its sulfonated counterpart.

| Solvent | Solubility of this compound | Solubility of Sulfo-Cyanine3 Carboxylic Acid | Reference(s) |

| Water | Poorly soluble (1.8 g/L or 4.0 mM) | Well soluble (360 g/L or 0.55 M) | [1][8] |

| DMF | Soluble | Well soluble | [1][8] |

| DMSO | Soluble | Well soluble | [1][8] |

| Dichloromethane | Soluble | Practically insoluble | [1][8] |

| Non-polar organic solvents | Insoluble | Practically insoluble | [8] |

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the purity of this compound and its degradation products. While a specific validated method for this compound is not widely published, a general approach based on established practices for dye analysis can be employed.

Objective: To develop an HPLC method capable of separating the intact this compound from potential degradation products formed under stress conditions.

Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective.

-

Detection: A UV-Vis detector set at the absorption maximum of Cy3 (~555 nm) should be used for quantification. A photodiode array (PDA) detector can be beneficial for peak purity analysis.

-

Forced Degradation: To demonstrate the stability-indicating nature of the method, the dye should be subjected to forced degradation conditions (see section 4.2). The resulting solutions are then analyzed to ensure that the degradation products are well-resolved from the parent dye peak.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to generate degradation products for the validation of stability-indicating analytical methods.

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

-

Acid Hydrolysis: Incubate a solution of the dye in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate a solution of the dye in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the dye with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid dye or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the dye to a controlled light source (e.g., a xenon lamp providing ICH-compliant light exposure).

Samples should be taken at various time points and analyzed by the developed HPLC method to monitor the formation of degradation products.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide summarizes the key parameters that influence its stability, including temperature, light, and pH. Adherence to the recommended storage conditions and the use of validated analytical methods to monitor purity and degradation are essential for ensuring the quality and performance of this important fluorescent dye. For applications requiring high aqueous solubility, the sulfonated version of this compound is a suitable alternative. Further studies to quantify the kinetics of thermal and photolytic degradation would provide a more complete stability profile for this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. lumiprobe.com [lumiprobe.com]

A Technical Guide to Cy3 and Sulfo-Cy3 Carboxylic Acid: A Comparative Analysis for Researchers

In the realm of fluorescence labeling, cyanine (B1664457) dyes are indispensable tools for visualizing and quantifying biological molecules. Among these, Cy3 and its sulfonated counterpart, sulfo-Cy3, are workhorses for labeling proteins, nucleic acids, and other biomolecules due to their bright orange-red fluorescence. This technical guide provides an in-depth comparison of Cy3 and sulfo-Cy3 carboxylic acid, focusing on their fundamental differences, practical implications for experimental design, and detailed protocols for their use.

Core Distinction: The Role of Sulfonation

The principal difference between Cy3 and sulfo-Cy3 lies in the presence of one or more sulfonate (SO₃⁻) groups on the indolenine rings of the sulfo-Cy3 core structure. This seemingly minor chemical modification has profound consequences for the dye's physicochemical properties, most notably its solubility.

Cy3 carboxylic acid , the non-sulfonated form, is inherently hydrophobic.[1][2] Consequently, it exhibits poor solubility in aqueous buffers and requires the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), for dissolution before its use in labeling reactions.[1][2][3]

In contrast, sulfo-Cy3 carboxylic acid is engineered for enhanced water solubility.[4][5][6] The negatively charged sulfonate groups render the molecule hydrophilic, allowing it to be readily dissolved in aqueous solutions without the need for organic solvents.[3][7] This property is particularly advantageous when working with sensitive proteins that may be denatured or functionally compromised by exposure to organic solvents.[8] Furthermore, the increased hydrophilicity of sulfo-Cy3 reduces the tendency of the dye and its conjugates to aggregate in aqueous environments.[3]

Physicochemical and Spectral Properties

While their solubility characteristics differ significantly, the spectral properties of Cy3 and sulfo-Cy3 are nearly identical.[3] Both dyes exhibit a strong absorption maximum around 550-555 nm and an emission maximum in the range of 563-570 nm, making them compatible with standard green laser excitation sources (e.g., 532 nm or 555 nm) and TRITC filter sets.[9]

Below is a summary of their key quantitative properties:

| Property | Cy3 Carboxylic Acid | Sulfo-Cy3 Carboxylic Acid |

| Molecular Weight | ~493.08 g/mol [2] | ~638.73 g/mol (sodium salt)[10][11] |

| Excitation Maximum (λex) | ~555 nm[2] | ~548-555 nm[10][11][12] |

| Emission Maximum (λem) | ~570 nm[2] | ~563-569 nm[10][11][12] |

| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹[2] | ~162,000 M⁻¹cm⁻¹[10][12] |

| Fluorescence Quantum Yield (Φ) | ~0.31[2] | ~0.1[10][12] |

| Aqueous Solubility | Poor (1.8 g/L)[1][2] | High[4][5][12] |

| Organic Solvent Solubility | Good (DMF, DMSO, Dichloromethane)[1][2] | Good (Water, DMF, DMSO)[5][12] |

Applications in Research

Both Cy3 and sulfo-Cy3 are extensively used in a variety of fluorescence-based applications, including:

-

Fluorescence Microscopy: Imaging of cellular components and processes.[4]

-

Flow Cytometry: High-throughput analysis and sorting of cells.[4]

-

Bioconjugation: Labeling of proteins, antibodies, and nucleic acids for various assays.[4][13]

-

Molecular Probes: Studying biomolecular interactions.[4]

-

Fluorescent in situ Hybridization (FISH): Detection of specific DNA or RNA sequences in cells and tissues.

The choice between the two often comes down to the specific requirements of the experiment and the nature of the biomolecule being labeled. For sensitive proteins or in experimental systems where organic solvents are undesirable, sulfo-Cy3 is the preferred choice.

Experimental Protocols

The carboxylic acid functional group on both dyes is not reactive on its own. It must first be activated, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with either Cy3 or sulfo-Cy3 NHS ester.

Caption: General workflow for protein labeling with Cy3 or sulfo-Cy3 NHS ester.

Detailed Methodologies

1. Preparation of Dye Stock Solution:

-

Cy3 Carboxylic Acid: Due to its poor aqueous solubility, a stock solution of Cy3 NHS ester (the activated form) should be prepared in an anhydrous organic solvent such as DMSO or DMF. For example, dissolve 1 mg of Cy3 NHS ester in 100 µL of DMSO to make a 10 mg/mL stock solution.[3] This stock solution should be used immediately.

-

Sulfo-Cy3 Carboxylic Acid: Sulfo-Cy3 NHS ester is water-soluble and can be dissolved directly in an appropriate aqueous buffer (e.g., PBS) or an organic solvent like DMSO.[14]

2. Protein Preparation:

-

The protein to be labeled should be dissolved in an amine-free buffer at a pH between 7.2 and 8.5. A common choice is phosphate-buffered saline (PBS). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

3. Labeling Reaction:

-

The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein. A common starting point is a 10- to 20-fold molar excess of the dye.

-

Add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

-

After the incubation period, it is essential to remove any unreacted dye. This can be achieved by dialysis, size-exclusion chromatography (e.g., a Sephadex G-25 column), or other suitable purification methods.[14]

-

For sulfo-Cy3 conjugates, dialysis against an aqueous buffer is highly effective for removing the water-soluble unreacted dye.[3]

5. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~555 nm).

The following diagram illustrates the logical relationship in choosing between Cy3 and sulfo-Cy3.

Caption: Decision tree for selecting between Cy3 and sulfo-Cy3 for protein labeling.

Conclusion

The primary distinction between Cy3 and sulfo-Cy3 carboxylic acid is the enhanced water solubility of the latter due to sulfonation. While their spectral properties are virtually identical, this difference in solubility has significant practical implications for their use in labeling reactions. Sulfo-Cy3 is the dye of choice for labeling sensitive biomolecules and for experiments conducted in purely aqueous environments, as it eliminates the need for potentially harmful organic solvents and reduces the risk of aggregation. Cy3 remains a viable option for applications where the use of organic co-solvents is not a concern. Careful consideration of the experimental system and the nature of the target molecule will guide the researcher in selecting the appropriate dye for their specific needs.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 3 carboxylic acid (A270142) | Antibodies.com [antibodies.com]

- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. diSulfo-Cy3 carboxylic acid, 1941997-61-0 | BroadPharm [broadpharm.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Sulfo-Cyanine 3 carboxylic acid (A270275) | Antibodies.com [antibodies.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

A Technical Deep Dive: Cyanine3 Carboxylic Acid vs. Cy3 NHS Ester for Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, Cyanine3 (Cy3) stands out as a workhorse dye, prized for its brightness and photostability in the orange-red spectrum. However, the choice of its reactive form is a critical determinant of conjugation efficiency, experimental workflow, and ultimately, the quality of downstream data. This in-depth technical guide provides a comprehensive comparison of two primary amine-reactive forms of Cy3: the pre-activated Cy3 N-hydroxysuccinimidyl (NHS) ester and the carboxylated form, Cy3 carboxylic acid, which requires in-situ activation.

This document will dissect the core differences in their chemical reactivity, labeling protocols, and performance characteristics to empower researchers in selecting the optimal Cy3 derivative for their specific application, be it in fundamental research or advanced drug development.

Core Chemical Principles and Reactivity

Cy3 NHS Ester is a pre-activated form of the dye, engineered for direct and efficient reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides.[1][2] The NHS ester group is an excellent leaving group, facilitating a nucleophilic attack by the amine to form a stable and covalent amide bond.[1] This reaction is highly pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[1][3][4]

Cy3 Carboxylic Acid , on the other hand, is a non-activated form of the dye.[5] Its carboxyl group is not inherently reactive towards amines. To facilitate conjugation, it must first be activated, most commonly through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] This two-step process first converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester in situ.[7] This intermediate then reacts with a primary amine to form a stable amide bond.[6]

Quantitative Data Summary

A direct quantitative comparison of labeling efficiency between the two methods is scarce in literature and is highly dependent on the specific biomolecule and reaction conditions. However, pre-activated NHS esters are generally considered to offer higher and more consistent yields in the final coupling step due to the use of a purified, activated intermediate.[8] EDC/NHS activation can be highly efficient but is more susceptible to variations in reaction conditions and the presence of competing nucleophiles.[8]

Photophysical Properties of Cy3

The core fluorescent properties of the Cy3 fluorophore remain largely consistent regardless of the conjugation chemistry used.

| Property | Value | References |

| Excitation Maximum | ~550 - 555 nm | [1][5] |

| Emission Maximum | ~570 - 572 nm | [5][9][10] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [9][10][11] |

| Quantum Yield (Φ) | ~0.1 - 0.31 (highly environment-dependent) | [12][13][14] |

| pH Sensitivity | Stable fluorescence from pH 4 to 10 | [2][15] |

Key Differences in Labeling Chemistry

| Feature | Cy3 Carboxylic Acid with EDC/NHS | Cy3 NHS Ester |

| Reaction Type | One-pot, two-step reaction (activation followed by coupling) | One-step reaction with amine-containing molecules |

| Reagents Required | Cy3 carboxylic acid, EDC, NHS/sulfo-NHS, amine-containing biomolecule | Pre-synthesized Cy3 NHS ester, amine-containing biomolecule |

| Control & Purity | Higher risk of side reactions (e.g., N-acylurea formation, anhydride (B1165640) formation) leading to a more heterogeneous product.[8][16][17] | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.[8] |

| Convenience | A simpler one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate. | Requires the use of a pre-activated and purified reagent. |

| Yield | Can be highly efficient, but yields are sensitive to reaction conditions.[8] | Generally offers higher and more reproducible yields in the final coupling step.[8] |

| Stability of Reagent | EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[16] | Cy3 NHS ester is also moisture-sensitive and should be stored desiccated at -20°C. Once reconstituted in an anhydrous solvent like DMSO, it should be used promptly.[1][18][19] |

Experimental Protocols

Labeling with Cy3 NHS Ester

This protocol is a general guideline for labeling proteins with Cy3 NHS ester. Optimization may be required for specific applications.

Materials:

-

Cy3 NHS Ester

-

Protein to be labeled (in an amine-free buffer like PBS, MES, or HEPES)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Allow the vial of Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[3]

-

-

Adjust the pH of the Protein Solution:

-

Add a sufficient volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.2-8.5.[3]

-

-

Perform the Labeling Reaction:

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.[3] The first colored fraction to elute will be the Cy3-labeled protein.

-

-

Determine the Degree of Labeling (DOL) (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~555 nm (for Cy3).

-

The DOL can be calculated using the Beer-Lambert law.

-

Labeling with Cy3 Carboxylic Acid and EDC/NHS

This protocol outlines the two-step activation and conjugation process.

Materials:

-

Cy3 Carboxylic Acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][7]

-

Coupling Buffer: Amine-free buffer such as PBS, pH 7.2-8.5[6]

-

Protein to be labeled

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Reagents:

-

Activate Cy3 Carboxylic Acid:

-

Dissolve Cy3 carboxylic acid in a minimal amount of DMF or DMSO and then dilute in Activation Buffer.

-

Add a molar excess of EDC and NHS/Sulfo-NHS to the Cy3 carboxylic acid solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.[16]

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

-

-

Prepare the Protein Solution:

-

Dissolve the protein in Coupling Buffer at a concentration of 2-10 mg/mL.[3]

-

-

Perform the Coupling Reaction:

-

Immediately add the activated Cy3 solution to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[16]

-

-

Quench the Reaction:

-

Add the Quenching Solution to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[16]

-

-

Purify the Conjugate:

-

Purify the labeled protein using a size-exclusion chromatography column as described for the NHS ester protocol.

-

Visualizing the Workflows

Caption: Comparative experimental workflows for biomolecule labeling.

Caption: Chemical reaction mechanisms for amine labeling.

Conclusion and Recommendations

The choice between Cy3 carboxylic acid and Cy3 NHS ester hinges on a balance of convenience, control, and the specific requirements of the experimental system.

Choose Cy3 NHS Ester when:

-

High labeling efficiency and reproducibility are paramount. The use of a pre-activated, purified reagent generally leads to more consistent results.[8]

-

A streamlined, one-step conjugation protocol is desired.

-

The biomolecule is robust and can tolerate the slightly basic pH required for optimal labeling.

Choose Cy3 Carboxylic Acid when:

-

Cost is a primary consideration , as EDC and NHS are generally less expensive than pre-activated dyes.[8]

-

A pre-activated NHS ester of Cy3 is not commercially available or is difficult to synthesize with a specific linker.

-

Greater flexibility in the activation chemistry is needed , for instance, when coupling to surfaces or particles where a two-step procedure to remove excess activating agents before adding the biomolecule is advantageous to prevent unwanted cross-linking.[6]

For the majority of protein and antibody labeling applications in research and drug development, the convenience, higher efficiency, and reproducibility of Cy3 NHS ester make it the preferred choice. However, for applications requiring cost-effective, large-scale conjugations or specialized coupling strategies, Cy3 carboxylic acid with EDC/NHS chemistry remains a valuable and versatile alternative. Ultimately, a thorough understanding of the principles and protocols outlined in this guide will enable researchers to make an informed decision and achieve optimal results in their fluorescence-based assays.

References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. goldbio.com [goldbio.com]

- 12. benchchem.com [benchchem.com]

- 13. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 14. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 19. pdf.dutscher.com [pdf.dutscher.com]

The Core Principles of Fluorescence in Cyanine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the fluorescence of cyanine (B1664457) dyes, a class of synthetic fluorophores indispensable in modern biological and biomedical research. We will delve into the molecular mechanisms of fluorescence, present key photophysical data for commonly used cyanine dyes, and provide detailed experimental protocols for their characterization.

The Foundation of Fluorescence: A Journey Through the Jablonski Diagram

The phenomenon of fluorescence in cyanine dyes, as with all fluorophores, is best understood through the Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

A cyanine dye molecule in its ground state (S₀) can absorb a photon of light, elevating an electron to a higher energy, excited singlet state (S₁ or S₂). This process, known as excitation, is extremely rapid. The molecule then quickly loses some of this energy through non-radiative processes, such as vibrational relaxation and internal conversion, descending to the lowest vibrational level of the first excited singlet state (S₁).

From this relaxed excited state, the molecule can return to the ground state via several pathways. For fluorescence to occur, the electron returns to one of the vibrational levels of the ground state by emitting a photon. Due to the energy lost through non-radiative processes, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

Other non-radiative pathways, such as intersystem crossing to a triplet state (T₁) and subsequent phosphorescence or further non-radiative decay, can compete with fluorescence, reducing its efficiency. Another significant non-radiative decay pathway for cyanine dyes is cis-trans isomerization of the polymethine chain, which is highly dependent on the molecular environment.[1][2]

Figure 1: Jablonski Diagram illustrating the electronic transitions leading to fluorescence.

The Molecular Architecture of Cyanine Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain of conjugated double bonds.[3][4] The length of this chain is a primary determinant of the dye's absorption and emission spectra; a longer chain results in a shift towards longer wavelengths (a red shift).[1][4] This structural tunability allows for the creation of a series of dyes with distinct spectral properties, such as the popular Cy series (Cy3, Cy5, Cy7, etc.), making them suitable for multicolor imaging applications.[4]

Figure 2: Generalized chemical structure of a cyanine dye.

Photophysical Properties of Common Cyanine Dyes

The selection of a cyanine dye for a specific application is dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of the fluorescence process (the ratio of emitted photons to absorbed photons).

The following table summarizes the key photophysical properties of several commonly used cyanine dyes. It is important to note that these values can be influenced by the dye's local environment, including the solvent and its conjugation to biomolecules.[1] For instance, the quantum yield of many cyanine dyes increases in more viscous environments or when bound to macromolecules, which restricts non-radiative decay pathways like cis-trans isomerization.[1][2]

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy2 | ~492 | ~508 | ~150,000 | ~0.12 |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15[1] |

| Cy3.5 | ~581 | ~594 | ~116,000 | ~0.35[5] |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 - 0.27[1] |

| Cy5.5 | ~675-678 | ~694-703 | ~250,000 | ~0.28[6][7] |

| Cy7 | ~743-750 | ~767-773 | ~250,000 | ~0.1 - 0.3[1][8] |

Experimental Protocols for Characterizing Cyanine Dyes

Accurate characterization of the photophysical properties of cyanine dyes is crucial for their effective use. Below are detailed protocols for measuring absorption and fluorescence spectra and for determining the relative fluorescence quantum yield.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the excitation and emission maxima of a cyanine dye.

Materials:

-

Cyanine dye stock solution (e.g., in DMSO or DMF)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the cyanine dye in the desired solvent. The final concentration should result in an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement: a. Use the pure solvent to blank the spectrophotometer. b. Record the absorbance spectrum of the dye solution over a relevant wavelength range. c. Identify the wavelength of maximum absorbance (λex).

-

Fluorescence Emission Spectrum Measurement: a. Set the excitation wavelength of the fluorometer to the λex determined from the absorption spectrum. b. Scan the emission wavelengths, typically starting 10-20 nm above the excitation wavelength. c. Identify the wavelength of maximum fluorescence emission (λem).

Figure 3: Experimental workflow for spectral characterization of cyanine dyes.

Determination of Relative Fluorescence Quantum Yield

The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly employed.

Materials:

-

Cyanine dye solution ("sample")

-

Fluorescence standard solution with a known quantum yield (e.g., Rhodamine 6G in ethanol (B145695) for Cy3)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Standard Selection: Choose a reference standard that absorbs and emits in a similar spectral region to the sample and has a well-characterized quantum yield.

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Data Acquisition: a. Measure the absorbance of each solution at the chosen excitation wavelength. b. Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard. c. Integrate the area under the emission curve for each spectrum.

-

Data Analysis: a. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. b. Determine the gradient of the linear fit for both plots. c. Calculate the quantum yield of the sample (Φ_S) using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and reference (if different).

-

Conclusion

Cyanine dyes are powerful fluorescent probes with tunable photophysical properties that have revolutionized many areas of biological and biomedical research. A thorough understanding of the principles of their fluorescence, coupled with robust experimental characterization, is essential for their successful application. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively harness the potential of cyanine dyes in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Cyanine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Interaction of Cyanine3 Carboxylic Acid with Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing Cyanine3 (Cy3) carboxylic acid in the fluorescent labeling of biomolecules. It details the core chemical interactions, experimental protocols, and quantitative data relevant to the conjugation of this versatile fluorophore to proteins and nucleic acids.

Core Principles of Cyanine3 Carboxylic Acid Bioconjugation

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange-red fluorescence. The carboxylic acid group (–COOH) itself is not reactive towards biomolecules under physiological conditions. To achieve covalent conjugation, the carboxylic acid must first be activated. The most prevalent and robust method for this activation is the use of carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester.

The foundational reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that reacts with the carboxylic acid group of Cyanine3 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]

-

Formation of a Stable NHS Ester: To enhance stability and coupling efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is added. The O-acylisourea intermediate reacts with NHS to form a more stable amine-reactive NHS ester.[1]

-

Nucleophilic Attack by Primary Amines: The resulting Cyanine3-NHS ester readily reacts with primary amines (–NH₂) present on biomolecules. In proteins, these are primarily the ε-amino group of lysine (B10760008) residues and the N-terminus. This reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond, covalently linking the Cyanine3 dye to the biomolecule.[]

This EDC/NHS coupling chemistry is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide bond.[]

Quantitative Data for Cyanine3 Bioconjugation

The efficiency and outcome of the labeling reaction can be quantified by several parameters, including the Degree of Labeling (DOL) and the fluorescence quantum yield (Φ) of the resulting conjugate.

Table 1: Photophysical Properties of Cyanine3 and its Conjugates

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~550-555 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) of free Cy3 | 0.04 - 0.15 | Highly dependent on the environment (e.g., viscosity, temperature).[5][6] |

| Quantum Yield (Φ) of Cy3-DNA conjugate | ~0.24 | The quantum yield often increases upon conjugation to biomolecules due to restricted non-radiative decay pathways.[7] |

| Quantum Yield (Φ) of Cy3-protein conjugate | Variable | Dependent on the protein and the degree of labeling. Over-labeling can lead to self-quenching and a decrease in quantum yield.[8] |

Table 2: Typical Parameters for Antibody Labeling with Cyanine3 NHS Ester

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[8] |

| Dye:Antibody Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each specific antibody and application to achieve the desired Degree of Labeling.[9] |

| Degree of Labeling (DOL) | 2 - 10 | For antibodies, this range is often considered optimal to balance signal intensity with the risk of self-quenching and loss of antibody function.[9][10] |

| Reaction pH | 8.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. Higher pH increases the rate of NHS ester hydrolysis.[8] |

| Reaction Temperature | Room Temperature or 4°C | [11] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | [11] |

Experimental Protocols

This protocol describes the two-step process of activating this compound and conjugating it to a protein containing primary amines.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer like PBS or MES)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form the Cyanine3-NHS ester.

-

-

Protein Preparation:

-

Ensure the protein is in the Coupling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add the activated Cyanine3-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, typically starting in the range of 10:1 to 20:1.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to react with any unreacted Cyanine3-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.[12]

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The following formula can be used:

-

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

-

Where A_max is the absorbance at ~555 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.[13]

-

-

Oligonucleotides do not typically have reactive primary amines for EDC/NHS chemistry. Therefore, they are usually synthesized with a 5' or 3' amine modification.

Materials:

-

5' or 3' amine-modified oligonucleotide

-

This compound

-

EDC and NHS/Sulfo-NHS (or pre-activated Cyanine3 NHS ester)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HPLC or gel filtration)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer.

-

Dye Preparation: If starting with this compound, activate it to the NHS ester as described in the protein labeling protocol. Alternatively, use a commercially available Cyanine3 NHS ester and dissolve it in anhydrous DMSO or DMF immediately before use.

-

Conjugation Reaction: Add the Cyanine3-NHS ester to the oligonucleotide solution. A molar excess of the dye (e.g., 5- to 20-fold) is typically used. Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or a suitable gel filtration method.

Interaction with Nucleic Acids

Beyond covalent labeling, cyanine dyes, including Cy3, can interact with double-stranded DNA and RNA through non-covalent mechanisms such as intercalation between base pairs or binding within the grooves of the helix. This interaction often leads to an enhancement of the dye's fluorescence, making them useful as stains for nucleic acid visualization.[7] When covalently attached to an oligonucleotide, the Cy3 fluorophore is often stacked onto the end of the helix, similar to an additional base pair.[6]

Visualizations

Caption: Workflow for covalent labeling of an antibody with this compound.

Cy3-labeled ligands are valuable tools for studying G-protein coupled receptor (GPCR) signaling.[1][14] The β2-adrenergic receptor pathway is a classic example. A Cy3-labeled antagonist can be used to visualize receptor localization, trafficking, and binding kinetics.

Caption: β2-adrenergic receptor signaling pathway initiated by a Cy3-labeled ligand.

References

- 1. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Albumin-chaperoned cyanine dye yields superbright NIR-II fluorophore with enhanced pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 14. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Cyanine Dyes: An In-depth Guide for Biotechnological and Molecular Biology Applications

Abstract

Cyanine (B1664457) dyes have emerged as indispensable tools in the realms of biotechnology and molecular biology, offering a broad spectrum of applications due to their unique photophysical properties. This technical guide provides a comprehensive overview of the core applications of cyanine dyes, with a focus on their utility for researchers, scientists, and professionals in drug development. The document details their role as fluorescent labels for nucleic acids and proteins, their use in advanced imaging techniques such as fluorescence microscopy and flow cytometry, and their application as Förster Resonance Energy Transfer (FRET) pairs for studying molecular interactions. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key applications are provided. Furthermore, critical experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1] The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra; a longer chain results in a shift towards longer wavelengths, spanning the visible to the near-infrared (NIR) spectrum.[1] This structural tunability allows for the creation of a series of dyes, such as the popular Cy3, Cy5, and Cy7, with distinct spectral characteristics suitable for multicolor imaging applications.[1][2]

Key advantages of cyanine dyes over traditional fluorophores like fluorescein (B123965) and rhodamine include their higher molar extinction coefficients, leading to brighter signals, and greater photostability, which is crucial for long-term imaging experiments.[1][3] Furthermore, the availability of reactive derivatives, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitates the covalent labeling of various biomolecules, including proteins, antibodies, and nucleic acids.[1]

Cyanine dyes can be broadly classified based on their solubility. Non-sulfonated cyanine dyes are generally soluble in organic solvents and are suitable for labeling biomolecules in non-aqueous environments or for applications where membrane permeability is desired.[1][3] In contrast, the addition of sulfonate groups significantly increases the water solubility of cyanine dyes, making them ideal for labeling proteins and other biomolecules in aqueous buffers and reducing dye aggregation that can lead to fluorescence quenching.[1][3]

Core Applications in Biotechnology and Molecular Biology

Fluorescent Labeling of Biomolecules

Cyanine dyes are extensively used to label a wide range of biological molecules, enabling their detection and tracking in various assays.[4][5]

Nucleic Acid Labeling: Cyanine dyes can bind to DNA and RNA, making them valuable for applications like fluorescence in situ hybridization (FISH) to detect specific gene sequences within cells.[4] They are also used in real-time quantitative PCR (qPCR) to monitor the amplification of nucleic acids.[4] The high affinity and significant fluorescence enhancement upon binding to nucleic acids make them exceptionally sensitive probes.[6]